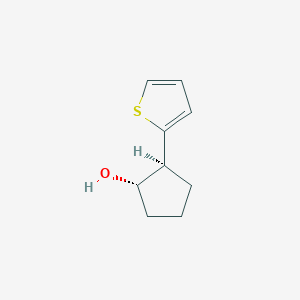

(1S,2S)-2-thiophen-2-ylcyclopentan-1-ol

Description

Properties

IUPAC Name |

(1S,2S)-2-thiophen-2-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c10-8-4-1-3-7(8)9-5-2-6-11-9/h2,5-8,10H,1,3-4H2/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBQGUSVCPDJAV-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds

(1S,2S)-2-thiophen-2-ylcyclopentan-1-ol serves as a versatile intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, where functional groups can be introduced or modified, leading to the formation of diverse derivatives.

- Oxidation and Reduction Reactions : It can be oxidized to yield ketones or carboxylic acids, or reduced to alcohols or alkanes, making it useful for creating a range of products with varying functionalities.

Table 1: Summary of Chemical Reactions Involving (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol

| Reaction Type | Products | Conditions |

|---|---|---|

| Nucleophilic Substitution | Various substituted derivatives | Acidic/basic environments |

| Oxidation | Ketones, carboxylic acids | Oxidizing agents (e.g., KMnO4) |

| Reduction | Alcohols, alkanes | Reducing agents (e.g., LiAlH4) |

Biological Applications

2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol. Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol was tested against multiple pathogens using the broth microdilution method. The results showed that the compound had an MIC of 64 µg/mL against S. aureus and 128 µg/mL against E. coli, indicating promising antimicrobial potential.

Pharmaceutical Applications

3. Drug Development

The unique properties of (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol make it a candidate for pharmaceutical applications. Its ability to interact with biological targets suggests potential roles in drug design for treating various diseases.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes within microbial cells, thereby modulating their activity. Further studies are required to elucidate these interactions and develop targeted therapies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol and its analogs:

*Inferred data based on structural analogs.

Key Observations:

- Molecular Weight: The thiophene derivative’s molecular weight (~168.26 g/mol) is higher than 1-methylcyclopentanol (100.16 g/mol) due to the sulfur atom and aromatic ring.

- Boiling/Melting Points: The thiophene substituent likely reduces polarity compared to diols (e.g., (1S,2S)-trans-1,2-cyclohexanediol, m.p. 107–109°C), resulting in lower melting points. However, the aromatic ring may increase boiling points relative to aliphatic analogs like 1-methylcyclopentanol .

- Hazards : Thiophene-containing compounds may pose distinct toxicological risks (e.g., hepatotoxicity) compared to chlorophenyl or pyridinyl derivatives, though specific classifications are unavailable here.

Reactivity and Functional Group Influence

- Thiophene vs. Chlorophenyl/Pyridinyl: Thiophene’s electron-rich π-system enables electrophilic substitution reactions (e.g., sulfonation, halogenation), unlike the chlorophenylamino group in (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol, which may undergo nucleophilic aromatic substitution .

- Hydroxyl Group Interactions: The cyclopentanol core facilitates hydrogen bonding, similar to (1S,2S)-trans-1,2-cyclohexanediol. However, the latter’s dual hydroxyl groups enable stronger intermolecular interactions, reflected in its higher melting point .

Q & A

Q. What spectroscopic methods are critical for characterizing the stereochemistry of (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol?

Answer: X-ray crystallography is essential for determining absolute configuration, as demonstrated in monoclinic crystal systems (space group P2) with parameters like a = 5.8640 Å and β = 92.258° . Complementary techniques include / NMR for stereochemical analysis (e.g., NOESY for spatial proximity) and chiral HPLC to confirm enantiomeric purity. IR and MS (e.g., molecular ion peaks matching M = 243.31) validate functional groups and molecular weight .

Q. What synthetic strategies are effective for preparing (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol?

Answer: Asymmetric catalytic methods, such as Ti(iPrO)/(+)-DET/TBHP-mediated oxidation (yielding >90% enantiomeric purity in cyclopentenol derivatives), are effective . Reductive amination using NaBH under controlled pH and temperature (e.g., 0–5°C in ethanol) can also yield the target compound, as seen in analogous cyclopentanol syntheses .

Q. What safety protocols are recommended for handling chiral cyclopentanols like (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol?

Answer: Use PPE (nitrile gloves, safety goggles) and ensure ventilation to mitigate inhalation risks. Avoid ignition sources during synthesis (flammability concerns, as noted for similar alcohols in ). Store in sealed containers at 2–8°C to prevent degradation .

Advanced Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (%ee) during synthesis?

Answer: Combine chiral HPLC (e.g., Chiralpak® AD-H column) with X-ray crystallography to validate %ee . If contradictions arise (e.g., 85% ee via HPLC vs. 92% via crystallography), re-evaluate catalytic ligand purity (e.g., (+)-DET degradation) or employ kinetic resolution via recrystallization in ethanol/water mixtures .

Q. How do steric and electronic factors influence stereoselectivity in Ti-catalyzed syntheses of (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol?

Answer: Steric hindrance from the cyclopentanol ring directs catalyst-substrate binding, while the electron-rich thiophene moiety stabilizes transition states via π-stacking. Computational modeling (DFT) paired with kinetic studies (e.g., Eyring plots) can quantify these effects, as shown in analogous Ti(iPrO)-mediated oxidations .

Q. What methodologies enable the use of (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol as a chiral building block in pharmaceutical intermediates?

Answer: Functionalize the hydroxyl group via sulfonylation (e.g., p-toluenesulfonyl chloride in DCM) or oxidize to a ketone for subsequent Grignard reactions. The thiophene moiety enhances bioactivity in analogs of 9,11-secosterol precursors, as demonstrated in D-ring synthesis .

Q. How can continuous-flow systems improve scalability while maintaining stereochemical fidelity?

Answer: Electrochemical hydroxylation in flow reactors (e.g., microfluidic cells with Pt electrodes) enhances mass transfer and reduces side reactions. Optimize parameters like flow rate (0.1–0.5 mL/min) and electrolyte concentration (0.1 M TBHP) to achieve >80% yield and >95% ee, as reported for similar systems .

Data Contradiction Analysis

Q. How should conflicting data on melting points or spectral peaks be addressed?

Answer: Cross-validate using DSC (melting point consistency) and 2D-NMR (e.g., HSQC for - correlations). For example, a reported melting point deviation of ±2°C may indicate polymorphic forms, requiring PXRD analysis .

Q. Why might catalytic systems yield varying stereochemical outcomes?

Answer: Trace impurities (e.g., moisture in Ti complexes) or solvent polarity changes (e.g., THF vs. toluene) alter ligand-substrate interactions. Systematic screening (DoE) of reaction conditions (temperature, solvent, ligand ratio) can isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.